2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of both oxadiazole and thiadiazole rings, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 2-methoxybenzohydrazide: This is achieved by reacting methyl 2-methoxybenzoate with hydrazine hydrate.
Cyclization to form oxadiazole ring: The 2-methoxybenzohydrazide is then treated with carbon disulfide and potassium hydroxide to form the oxadiazole ring.
Formation of thiadiazole ring: The oxadiazole intermediate is reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Final coupling: The thiadiazole intermediate is then coupled with chloroacetic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as urease and acetylcholinesterase, which are involved in various biological processes.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Known for its antiglycation potential.
2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Exhibits urease inhibitory activity.
2-({5-[(4-METHOXYBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE: Known for its antimicrobial properties.
Uniqueness
2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its dual presence of oxadiazole and thiadiazole rings, which confer a combination of biological activities not commonly found in other compounds. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H11N5O3S2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H11N5O3S2/c1-20-9-5-3-2-4-8(9)11-16-18-13(21-11)22-6-10(19)15-12-17-14-7-23-12/h2-5,7H,6H2,1H3,(H,15,17,19) |
InChI Key |
JFTLFUCZYHUOJX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NN=CS3 |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NN=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.